molecular formula C15H9N3O2 B2745979 (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 463960-67-0

(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B2745979
CAS No.: 463960-67-0
M. Wt: 263.256
InChI Key: MDGPKXVKZCGQCO-NTMALXAHSA-N
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Description

(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is an organic compound characterized by a complex structure that includes a furan ring, a quinazolinone moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan-containing reagents.

    Formation of the Enenitrile Moiety: The final step involves the formation of the enenitrile group, which can be accomplished through a Knoevenagel condensation reaction between the furan-quinazolinone intermediate and a nitrile-containing aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The quinazolinone moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, peracetic acid.

    Reduction: Pd/C, hydrogen gas, lithium aluminum hydride (LiAlH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinazolinones.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It could be investigated for its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities. The presence of the quinazolinone moiety is particularly noteworthy, as this structure is found in several drugs.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its conjugated system and functional groups make it a candidate for use in organic electronics or as a precursor for polymer synthesis.

Mechanism of Action

The mechanism by which (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrile group could act as a reactive site for binding to biological targets, while the quinazolinone moiety could interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile: shares similarities with other quinazolinone derivatives and furan-containing compounds.

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one, which are known for their diverse biological activities.

    Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid, which are used in various chemical syntheses.

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring, a quinazolinone moiety, and a nitrile group. This combination provides a versatile scaffold for chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-3-(furan-2-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c16-9-10(8-11-4-3-7-20-11)14-17-13-6-2-1-5-12(13)15(19)18-14/h1-8H,(H,17,18,19)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGPKXVKZCGQCO-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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